4-Cholesten-3-one

Catalog No.
S523589
CAS No.
601-57-0
M.F
C27H44O
M. Wt
384.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cholesten-3-one

CAS Number

601-57-0

Product Name

4-Cholesten-3-one

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C27H44O

Molecular Weight

384.6 g/mol

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

NYOXRYYXRWJDKP-GYKMGIIDSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Solubility

Soluble in DMSO

Synonyms

Δ4-Cholestenone, Cholestanone, NSC 63000, NSC 134926

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

Description

The exact mass of the compound Cholestenone is 384.3392 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134926. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Cholestenes - Cholestenones - Supplementary Records. It belongs to the ontological category of cholestanoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]. However, this does not mean our product can be used or applied in the same or a similar way.

Cholesterol Metabolism Studies:

Cholestenone plays a role as an intermediate in the cholesterol biosynthesis pathway. Scientists can utilize cholestenone to study how the body regulates cholesterol production. By adding radioactively labeled cholestenone to cells or animal models, researchers can trace its incorporation into cholesterol and other downstream metabolites. This helps understand the mechanisms that control cholesterol homeostasis [].

Niemann-Pick Type C Disease Research:

Niemann-Pick type C (NPC) is a lysosomal storage disorder characterized by abnormal cholesterol accumulation in cells. Cholestenone levels are often elevated in NPC patients. Studying how cholestenone is metabolized in these patients can provide insights into the disease process. Additionally, researchers can use cholestenone to test potential therapeutic agents for NPC by observing their effect on its cellular processing [].

Steroidogenesis Research:

Cholestenone can serve as a precursor molecule for the synthesis of various steroid hormones, including cortisol and testosterone. Scientists can investigate the enzymes involved in converting cholestenone to these hormones and how this process is regulated in different tissues. This research could contribute to a better understanding of hormone production and potential therapeutic approaches for hormonal imbalances [].

4-Cholesten-3-one is a steroid compound characterized by a double bond at the 4-position and a ketone functional group at the 3-position of the cholestane backbone. Its molecular formula is C27H44OC_{27}H_{44}O, and it plays a significant role as an intermediate in cholesterol metabolism and bile acid synthesis. This compound is notably found in various biological systems, including human bile, blood, and gallstones, as well as in marine algae and fish .

  • The mechanism by which cholestenone exerts its antibiotic effect against H. pylori is still being elucidated. Research indicates it disrupts the bacterium's cell wall synthesis, likely by inhibiting the production of a key component.
  • The way cholestenone influences cholesterol movement within membranes is also under investigation. It's possible that its presence alters membrane fluidity, impacting various cellular processes [].
  • Limited data: There is currently limited information available regarding the specific hazards associated with cholestenone.
  • Further research needed: More studies are needed to determine its potential toxicity, flammability, and reactivity.

4-Cholesten-3-one undergoes several chemical transformations:

  • Oxidation: It can be oxidized to form 7α-hydroxy-4-cholesten-3-one, which is an important precursor in bile acid synthesis .
  • Conversion to Bile Acids: It participates in the biosynthetic pathway leading to primary bile acids, being metabolized further by specific enzymes such as cholesterol 7α-hydroxylase .
  • Enzymatic Reactions: The compound can be produced enzymatically from cholesterol using cholesterol oxidase, which catalyzes its conversion under specific conditions .

4-Cholesten-3-one exhibits various biological activities:

  • Antitumor Effects: Recent studies indicate that it can reduce cell viability in breast cancer cell lines by altering lipid metabolism and disrupting membrane rafts, which are crucial for cancer cell signaling .
  • Metastasis Suppression: It has been shown to suppress lung adenocarcinoma metastasis by inducing autophagy and influencing the expression of proteins involved in cell migration and apoptosis .
  • Cholesterol Regulation: As an intermediate in cholesterol metabolism, it plays a role in regulating lipid homeostasis within cells, impacting various metabolic pathways associated with cancer progression .

Several methods for synthesizing 4-cholesten-3-one have been developed:

  • Chemical Synthesis:
    • Oppenauer oxidation of cholesterol.
    • Acid-catalyzed isomerization of cholest-5-en-3-one.
    • Use of pyridinium chlorochromate for direct conversion of cholesterol .
  • Enzymatic Synthesis:
    • Utilizing cholesterol oxidase from microbial sources, which allows for a more environmentally friendly and efficient production method compared to traditional chemical methods .

4-Cholesten-3-one has several applications:

  • Pharmaceutical Development: It serves as a precursor in the synthesis of steroid drugs due to its structural similarities with other steroidal compounds.
  • Biochemical Research: Used as a marker for bile acid synthesis and enzyme activity related to cholesterol metabolism.
  • Cancer Research: Its potential antitumor properties make it a candidate for further exploration in cancer therapies targeting lipid metabolism .

Studies have focused on the interactions of 4-cholesten-3-one with various cellular pathways:

  • Lipid Metabolism Pathways: It influences the expression of genes involved in lipid metabolism, such as fatty acid synthase and sterol regulatory element-binding proteins, thereby altering cancer cell behavior .
  • Autophagy Mechanisms: Research indicates that it induces autophagy through specific signaling pathways, impacting the survival and migration of cancer cells .

These interactions highlight its potential role in therapeutic strategies against metabolic diseases and cancers.

Several compounds are structurally similar to 4-cholesten-3-one. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
CholesterolHydroxyl group at C3Precursor for bile acids; essential for membrane integrity
7α-HydroxycholesterolHydroxy group at C7Intermediate in bile acid synthesis; reflects CYP7A1 activity
7α-Hydroxy-4-cholesten-3-oneHydroxy group at C7; ketone at C3Key intermediate in bile acid biosynthesis
CholestaneSaturated structureBaseline steroid structure without double bonds

Each of these compounds shares structural similarities with 4-cholesten-3-one but possesses distinct functional groups or saturation levels that confer unique biological roles and metabolic pathways.

Purity

>95% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

8.4

Hydrogen Bond Acceptor Count

1

Exact Mass

384.339216023 g/mol

Monoisotopic Mass

384.339216023 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Melting Point

79 - 82 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7T94NHD99C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

601-57-0

Use Classification

Human drugs -> Rare disease (orphan)
Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

General Manufacturing Information

Cholest-4-en-3-one: ACTIVE

Dates

Modify: 2023-08-15
1. Salen, G., Batta, A.K., Tint, G.S., et al. Inverse relationship between plasma cholestanol concentrations and bile acid synthesis in sitosterolemia. J. Lipid Res. 35(10), 1878-1887 (1994).
2. Chen, C.-L., Wu, D.-C., Liu, M.-Y., et al. Cholest-4-en-3-one attenuates TGF-β responsiveness by inducing TGF-β receptors degradation in Mv1Lu cells and colorectal adenocarcinoma cells. J. Recept. Signal Transduct. Res. 37(2), 189-199 (2017).
3. Steinberg, D., Fredrickson, D.S., and Avigan, J. Effects of Δ4-cholestenone in animals and in man. Proc. Soc. Exp. Biol. Med. 97(4), 784-790 (1958).
4. Wu, K., Li, W., Song, J., et al. Production, purification, and identification of cholest-4-en-3-one produced by cholesterol oxidase from Rhodococcus sp. in aqueous/organic biphasic system. Biochem. Insights 8(Suppl 1), 1-8 (2015).

Explore Compound Types